5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one
Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with the CAS Number: 1508551-16-3 . It is a powder with a molecular weight of 260.52 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C9H7BrClNO . The exact mass is 258.93995 g/mol .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 260.52 . The exact mass is 258.93995 g/mol, and it has a topological polar surface area of 29.1 Ų . It has a complexity of 224 .Scientific Research Applications
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Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives are important in natural products and drugs. They play a crucial role in cell biology .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
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Anticancer Activity
- Field : Medicinal Chemistry
- Application : 1,2,3-Triazoles, which can potentially be synthesized from “5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one”, have shown anticancer activity .
- Method : The specific method of application is not mentioned in the source .
- Results : These compounds exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play an important role in the progression of deadly diseases .
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Synthesis of 1,5-Naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines are significant in medicinal chemistry due to their wide range of biological activities .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : These heterocycles have shown a variety of biological activities and have been studied extensively over the past 18 years .
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Immunodetection Using BCIP/NBT Substrate
- Field : Biochemistry
- Application : BCIP/NBT is an ideal insoluble substrate for use with alkaline phosphatase .
- Method : The specific method of application is not mentioned in the source .
- Results : This system produces a blue-purple product. The intense color can be observed visually, is very stable, and will not fade upon exposure to light .
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Synthesis of Imidazoquinolines Derivatives
- Field : Organic Chemistry
- Application : Imidazoquinolines derivatives have shown potential as biologically active compounds .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : These compounds have shown potential as mPGES-1 inhibitors with high selectivity (>1000-fold) over both COX-1 and COX-2 .
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Preparation of Immunoconjugate Derivatives for Use as HER2 Modulators
Safety And Hazards
properties
IUPAC Name |
5-bromo-7-chloro-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTCNFMDEZKMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC(=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolin-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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